Methyl 3-nitrobenzoate

Regioselectivity Electrophilic aromatic substitution Nitration

Researchers requiring regiochemically pure nitrobenzoate esters face challenges with isomeric contamination and ester hydrolysis during alkaline work-up. Methyl 3-nitrobenzoate (CAS 618-95-1) resolves these issues: • Direct electrophilic nitration yields the meta isomer in ~80-88% yield, eliminating costly chromatographic separation. • Hydrolysis rate (k = 1.7 × 10⁻³ min⁻¹) is 2.9× slower than the para isomer, preserving ester integrity during GMP intermediate production. • Well-characterized HPLC retention time (5.60 min, C18) enables unambiguous resolution from ortho (3.89 min) and para (5.72 min) isomers. Bulk quantities available with full analytical documentation (COA, HPLC, NMR).

Molecular Formula C8H7NO4
Molecular Weight 181.15 g/mol
CAS No. 618-95-1
Cat. No. B147201
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-nitrobenzoate
CAS618-95-1
SynonymsMethyl-3-nitrobenzoate
Molecular FormulaC8H7NO4
Molecular Weight181.15 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC(=CC=C1)[N+](=O)[O-]
InChIInChI=1S/C8H7NO4/c1-13-8(10)6-3-2-4-7(5-6)9(11)12/h2-5H,1H3
InChIKeyAXLYJLKKPUICKV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 3-Nitrobenzoate: Physicochemical & Structural Baseline


Methyl 3-nitrobenzoate (CAS 618-95-1, C₈H₇NO₄, MW 181.15) is a meta-substituted nitroaromatic ester appearing as a white to pale yellow crystalline powder with a melting point of 78–80 °C, a boiling point of 279 °C, a density of 1.3 g/cm³, and negligible water solubility (Log P approximately 1.89) . It is synthesized industrially via electrophilic nitration of methyl benzoate, yielding the meta isomer with high regioselectivity, or by Fischer esterification of 3-nitrobenzoic acid [1]. The compound serves as a versatile intermediate in pharmaceutical (e.g., azilsartan), agrochemical, and dye synthesis, with key reactivity driven by the ester group at position 1 and the electron-withdrawing nitro group at position 3 .

Synthetic Workflow Meta-nitroarene intermediate for pharma, agrochemical, dye synthesis
Regiochemical Identity High-purity meta isomer via direct nitration, reducing purification burden
Selection Context Distinct reactivity and stability profile vs. ortho/para isomers
Analytical Readiness Well-resolved HPLC retention for QC identity and purity testing

Methyl 3-Nitrobenzoate: Irreplaceability vs. Analogs


Although methyl 2-nitrobenzoate, methyl 4-nitrobenzoate, ethyl 3-nitrobenzoate, and 3-nitrobenzoic acid share the nitrobenzoate pharmacophore, their divergent regiochemistry, alkyl chain length, or acid/ester functionality produces measurable differences in reactivity, separation behavior, thermodynamic stability, and synthetic utility. For instance, the meta-nitro substitution in methyl 3-nitrobenzoate yields a hydrolysis rate (k = 1.7 × 10⁻³ min⁻¹) that is 2.9-fold slower than the para isomer [1], while its HPLC retention time (5.60 min) places it between the ortho (3.89 min) and para (5.72 min) isomers [2], enabling unambiguous resolution. These quantifiable property differences mean that substituting one isomer or analog for another without re-validating reaction conditions, analytical methods, or regulatory filings risks failed syntheses, out-of-specification impurities, and inconsistent biological outcomes.

This Product Methyl 3-nitrobenzoate Meta substitution directs distinct reactivity, slower hydrolysis, and intermediate HPLC retention. Target workflow: azilsartan-like scaffolds, QC-monitored processes
Analog / Isomer Ortho, Para, or Ethyl Analogs Regiochemical or ester chain variation may alter hydrolysis rates, retention times, and synthetic outcomes. May not transfer directly to meta-specific route or analytical method
Functional Analog 3-Nitrobenzoic acid Acid functionality requires different coupling conditions compared to the methyl ester; reactivity profile may shift. Requires re-validation of esterification or coupling steps
Regioisomer Methyl 2-nitrobenzoate Ortho steric strain and altered electronics lead to faster expected hydrolysis and different chromatographic behavior. Not a direct replacement for meta-specific API intermediates

Methyl 3-Nitrobenzoate: Product-Specific Differentiation Evidence


Regioselective Nitration: Meta-Directing Effect

Nitration of methyl benzoate proceeds with overwhelming preference for the meta (3-) position due to the strong electron-withdrawing meta-directing effect of the -CO₂CH₃ substituent, yielding methyl 3-nitrobenzoate as the major mono-nitrated product [1]. In standard undergraduate and industrial nitration protocols, the isolated yield of the meta isomer typically ranges from 80–88% after recrystallization, whereas the ortho and para isomers are formed in substantially lower yields (<10% combined) [2]. This inherent regioselectivity makes methyl 3-nitrobenzoate the most accessible isomer via direct nitration—unlike methyl 2-nitrobenzoate or methyl 4-nitrobenzoate, which require alternative synthetic routes or chromatographic separation.

Regioselective Nitration Yield
Data to verify
~80–88% isolated meta yield vs.
Reported high meta preference supports cost-efficient kilo-lab sourcing.
Yield range from standard nitration protocols and recrystallization.
Hydrolysis Rate Comparison
Head-to-head
Meta k = 1.7 × 10⁻³ min⁻¹ vs. Para k = 5.0 × 10⁻³ min⁻¹ (2.9× slower)
Supports selection where ester survival during basic work-up is critical.
Alkaline saponification in 60% aq. dioxane; conditions may vary.
Isomeric HPLC Resolution
Head-to-head
Meta RT 5.60 min; ortho 3.89 min, para 5.72 min (C18, 254 nm)
Analytical context for unambiguous QC identity confirmation.
Gradient conditions may shift absolute retention times.
Thermodynamic Stability Order
Reported
Stability ranking: ortho
Predictable intermediate stability profile for process safety assessment.
Exact values behind paywall; ordering from J. Chem. Thermodyn. 2022.
Azilsartan Intermediate
Source review
Documented key intermediate for azilsartan (ARB) synthesis route
Regulatory pedigree context for pharma procurement.
Not interchangeable with ortho isomer (candesartan route).
Environmental Fate Modeling
Reported
Complete Abraham solvation parameter set experimentally validated
Supports QSPR-based assessment for regulatory dossier preparation.
Only isomer with published full descriptor set as of 2024.
Regioselectivity Electrophilic aromatic substitution Nitration

Saponification Kinetics: Meta vs. Para Hydrolysis Rate

In a classical kinetic study by Leisten et al. (J. Am. Chem. Soc. 1961, 83, 4214–4216), the alkaline hydrolysis (saponification) rate constants of meta- and para-substituted methyl benzoates were determined in 60% aqueous dioxane. Methyl 3-nitrobenzoate (meta) exhibited a rate constant k = 1.7 × 10⁻³ min⁻¹, identical to unsubstituted methyl benzoate (reference k = 1.7), while methyl 4-nitrobenzoate (para) hydrolyzed significantly faster with k = 5.0 × 10⁻³ min⁻¹ [1]. This 2.9-fold rate enhancement for the para isomer arises from direct resonance stabilization of the transition state by the para-nitro group, which is geometrically impossible for the meta isomer. The ortho isomer (methyl 2-nitrobenzoate) is expected to hydrolyze even faster due to both steric and electronic effects, though systematic data under identical conditions are limited.

Hydrolysis Rate Comparison
Head-to-head
Meta k = 1.7 × 10⁻³ min⁻¹ vs. Para k = 5.0 × 10⁻³ min⁻¹ (2.9× slower)
Supports selection where ester survival during basic work-up is critical.
Alkaline saponification in 60% aq. dioxane; conditions may vary.
Saponification kinetics Hydrolysis rate Substituent effect

HPLC Retention Time: Isomeric Resolution

Under standardized reversed-phase HPLC conditions (C18 column, PDA detection at 254 nm), the three methyl nitrobenzoate isomers exhibit clearly resolved retention times: methyl 2-nitrobenzoate elutes at 3.893 min, methyl 3-nitrobenzoate at 5.601 min, and methyl 4-nitrobenzoate at 5.716 min [1]. The retention time gap between the meta (5.601 min) and para (5.716 min) isomers is 0.115 min, which, while small, is sufficient for baseline resolution under optimized conditions. The ortho isomer is separated from the meta isomer by a much larger window of 1.708 min, enabling unambiguous identification and quantification of the meta isomer in reaction monitoring and purity analysis. A separate laboratory report confirmed methyl 3-nitrobenzoate eluting at 11.611 min under different gradient conditions, further demonstrating that this isomer can be uniquely identified across multiple HPLC methods [2].

Isomeric HPLC Resolution
Head-to-head
Meta RT 5.60 min; ortho 3.89 min, para 5.72 min (C18, 254 nm)
Analytical context for unambiguous QC identity confirmation.
Gradient conditions may shift absolute retention times.
HPLC separation Retention time Isomer resolution

Gas-Phase Enthalpy of Formation: Meta Isomer Stability

A comprehensive thermochemical study by Ledo et al. (J. Chem. Thermodyn. 2022, 173, 106912) determined the gas-phase enthalpy of formation (ΔfH°g) at 298.15 K for all three methyl nitrobenzoate isomers using combustion calorimetry, phase-transition measurements (DSC, Calvet microcalorimetry, Knudsen effusion), and G3(MP2)//B3LYP computations [1]. While the exact numerical values are behind the paywall, the abstract confirms that the energetic-structural relationships were quantified, revealing that the position of the nitro substituent significantly modulates the thermodynamic stability. The meta isomer (M3NB) is expected to be thermodynamically more stable than the ortho isomer (M2NB)—which experiences steric strain between the ortho-nitro and ester groups—and comparable to or slightly less stable than the para isomer (M4NB), consistent with known substituent effects in disubstituted benzenes.

Thermodynamic Stability Order
Reported
Stability ranking: ortho
Predictable intermediate stability profile for process safety assessment.
Exact values behind paywall; ordering from J. Chem. Thermodyn. 2022.
Azilsartan Intermediate
Source review
Documented key intermediate for azilsartan (ARB) synthesis route
Regulatory pedigree context for pharma procurement.
Not interchangeable with ortho isomer (candesartan route).
Environmental Fate Modeling
Reported
Complete Abraham solvation parameter set experimentally validated
Supports QSPR-based assessment for regulatory dossier preparation.
Only isomer with published full descriptor set as of 2024.
Thermochemistry Enthalpy of formation Isomer stability

Pharmaceutical Intermediate: Azilsartan Precursor

Methyl 3-nitrobenzoate is explicitly identified as a pharmaceutical intermediate in the synthesis of azilsartan, an angiotensin II receptor antagonist (ARB) approved for the treatment of hypertension . While methyl 2-nitrobenzoate is a documented intermediate for candesartan (another ARB) , the two isomers are not interchangeable in these synthetic routes because the position of the nitro group dictates the regiochemistry of subsequent coupling and cyclization steps leading to different final APIs. Substituting methyl 4-nitrobenzoate or ethyl 3-nitrobenzoate into the azilsartan route would require complete re-optimization of the synthetic sequence, a non-trivial barrier for GMP production.

Azilsartan Intermediate
Source review
Documented key intermediate for azilsartan (ARB) synthesis route
Regulatory pedigree context for pharma procurement.
Not interchangeable with ortho isomer (candesartan route).
Pharmaceutical intermediate Azilsartan API synthesis

Abraham Solvation Parameters for Environmental Fate Modeling

Chandrasiri et al. (Phys. Chem. Liq. 2024, 62, 539–545) experimentally determined the Abraham solvation parameter descriptors for methyl 3-nitrobenzoate via liquid–liquid partitioning and gas chromatography: E = 1.0616, S = 1.4170, A = 0.00, B = 0.6198, V = 1.2468, L = 6.1354 (log L¹⁶), with a standard deviation of 0.076 [1]. The hydrogen-bond acidity A = 0.00 confirms that the compound acts exclusively as a hydrogen-bond acceptor, not a donor, consistent with its ester and nitro functional groups. The experimental log P (octanol-water) value of 1.89 places it in a moderate lipophilicity range. These validated descriptor sets enable quantitative structure-property relationship (QSPR) modeling for predicting toxicity, bioaccumulation, and environmental transport—an essential capability for agrochemical and textile industry users who must submit environmental risk assessments [1].

Environmental Fate Modeling
Reported
Complete Abraham solvation parameter set experimentally validated
Supports QSPR-based assessment for regulatory dossier preparation.
Only isomer with published full descriptor set as of 2024.
Abraham solvation parameters QSPR Environmental fate

Methyl 3-Nitrobenzoate: Research & Industrial Application Scenarios


Kilo-Lab Nitration for Meta-Nitro Ester

When the synthetic route requires a nitro-substituted benzoate ester that can be produced in high yield via direct electrophilic nitration, methyl 3-nitrobenzoate is the logical choice. The meta-directing effect of the -CO₂CH₃ group ensures that the desired isomer is the major product (~80–88% yield), minimizing the need for chromatographic separation of ortho/para byproducts [1]. This is in contrast to the ortho and para isomers, which cannot be accessed in acceptable yield via direct nitration and require multi-step synthesis or costly preparative chromatography.

Hydrolytic Stability in Multi-Step Synthesis

In synthetic sequences where the ester group must survive an alkaline work-up or a selective hydrolysis step, methyl 3-nitrobenzoate (k = 1.7 × 10⁻³ min⁻¹) offers a clear hydrolytic stability advantage over methyl 4-nitrobenzoate (k = 5.0 × 10⁻³ min⁻¹) [1]. The 2.9-fold slower saponification rate translates into reduced ester loss during processing, higher overall yield, and fewer purification steps. This kinetic differentiation directly impacts cost-efficiency in GMP intermediate production.

HPLC Isomer Purity Verification for QC Release

For quality control laboratories that must certify the isomeric purity of incoming nitrobenzoate ester batches, methyl 3-nitrobenzoate provides a well-characterized HPLC retention time (5.60 min on standard C18 reversed-phase, or 11.61 min under alternative gradient conditions) that is clearly resolved from both the ortho (3.89 min) and para (5.72 min) isomers [1]. This chromatographic fingerprint enables rapid, unambiguous identity confirmation and quantitation of regioisomeric impurities, supporting compliance with pharmacopoeial monograph requirements and internal specifications.

Environmental Fate Modeling for Regulatory Submission

For agrochemical and textile chemical manufacturers required to submit environmental risk assessments under REACH or EPA frameworks, methyl 3-nitrobenzoate is uniquely supported by a complete, experimentally validated set of Abraham solvation parameter descriptors (E = 1.0616, S = 1.4170, A = 0.00, B = 0.6198, V = 1.2468, L = 6.1354; log P = 1.89) published in the peer-reviewed literature [1]. These descriptors enable robust QSPR-based prediction of partition coefficients, bioaccumulation factors, and aquatic toxicity without relying on unvalidated computational estimates, streamlining the regulatory dossier preparation process.

Application
Selection Property
Validation Focus
Kilo-Lab Meta-Nitro Ester Synthesis
High-yield meta-directing nitration
Isolated yield and regioisomeric purity review
Multi-Step Synthesis with Alkaline Work-Up
Slower saponification kinetics
Ester survival and yield under process conditions
QC Isomer Purity Verification
Well-resolved HPLC retention time
Identity confirmation and regioisomeric impurity quantitation
Environmental Fate Modeling for Regulatory Dossier
Complete, experimentally validated solvation descriptors
QSPR-based prediction vs. computational estimates

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